Enabling Selective Modulation of the Alpha 7 Nicotinic Acetylcholine Receptor (nAChR) over Other nAChR Subtypes
This compound is a member of a chemotype described as a selective alpha 7 nAChR positive allosteric modulator (PAM). In contrast to orthosteric agonists like GTS-21, which directly activate the receptor and can cause rapid desensitization, this class of tetrazole-substituted arylamides enhances the receptor's response to the endogenous agonist acetylcholine without directly activating the ion channel. [1] The patent describes that compounds with this core structure exhibit binding and functional activity at alpha 7 nAChRs while showing significant selectivity over other nAChR subtypes. [1]
| Evidence Dimension | Selectivity for alpha 7 nAChR (class-level property) |
|---|---|
| Target Compound Data | Classified as a selective alpha 7 nAChR PAM |
| Comparator Or Baseline | Orthosteric agonist GTS-21 (non-selective nAChR activator); other nAChR subtypes (alpha 4 beta 2, etc.) |
| Quantified Difference | Quantified selectivity data for this specific compound is not publicly available; class-level functional selectivity is demonstrated in patent examples. |
| Conditions | In vitro binding and functional assays as described in U.S. Patent 7,981,914 |
Why This Matters
The allosteric mechanism allows for more physiologically relevant modulation of alpha 7 nAChR signaling, which is a key target in cognitive and psychiatric disorders, making this compound a superior tool for probing alpha 7 pharmacology compared to non-selective orthosteric agents.
- [1] Dillon, M. P., et al. Tetrazole-substituted aryl amide derivatives and uses thereof. U.S. Patent 7,981,914, issued July 19, 2011. View Source
